(2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride

Fragment-based drug discovery 3D fragments Fsp³

Procure the enantiomerically pure (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride (CAS 2307733-87-3) to eliminate SAR ambiguity inherent in racemic mixtures. Its defined cis stereochemistry and electron-withdrawing -CF₃ group reduce piperidine basicity by ~1–2 pKa units, mitigating hERG liability. With an Fsp³ of ~0.875, this sp³-rich fragment enhances lead-likeness for fragment-based drug discovery. The carboxylic acid handle enables rapid amide coupling or esterification. Ideal for antiviral (SARS-CoV-2 Mpro) and TRPA1 inhibitor programs.

Molecular Formula C7H11ClF3NO2
Molecular Weight 233.62
CAS No. 2307733-87-3
Cat. No. B2816736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride
CAS2307733-87-3
Molecular FormulaC7H11ClF3NO2
Molecular Weight233.62
Structural Identifiers
SMILESC1CC(NCC1C(F)(F)F)C(=O)O.Cl
InChIInChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5-;/m0./s1
InChIKeyZFWIDTLNRXIKRD-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic Acid Hydrochloride (CAS 2307733-87-3): Procurement-Grade Chiral Piperidine Scaffold Overview


(2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride (CAS 2307733-87-3) is a chirally defined, cis-configured piperidine-2-carboxylic acid derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position and a carboxylic acid at the 2-position, supplied as the hydrochloride salt. With a molecular formula of C₇H₁₀F₃NO₂·HCl and a molecular weight of approximately 233.62 g/mol (free base: 197.15 g/mol), this compound belongs to the class of fluorinated saturated N-heterocycles that have gained prominence as three-dimensional fragments in fragment-based drug discovery (FBDD) [1]. Its defined (2S,5S) stereochemistry places both substituents in a cis relationship, producing a specific spatial orientation distinct from racemic mixtures and trans diastereomers that influences molecular recognition in biological systems [2].

Why (2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic Acid Hydrochloride Cannot Be Interchanged with Generic Piperidine-2-carboxylic Acid Analogs


Substituting (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride with an unsubstituted pipecolic acid, a regioisomeric trifluoromethyl analog (e.g., 4-CF₃ or 6-CF₃), or a racemic mixture introduces measurable differences in three-dimensionality (Fsp³), calculated basicity (pKa), and stereochemical purity that directly affect lead-likeness, hERG liability risk, and biological recognition [1]. The trifluoromethyl group at the 5-position, combined with the defined (2S,5S) cis stereochemistry, produces a distinct conformational profile and electronic environment that generic piperidine-2-carboxylic acid derivatives do not replicate [2]. These parameters are critical for reproducible structure-activity relationships in fragment-based drug discovery campaigns and chiral intermediate supply chains [1].

Quantitative Differentiation Evidence: (2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic Acid Hydrochloride vs. Closest Analogs


Three-Dimensionality (Fsp³): 5-CF₃ vs. 4-CF₃ Regioisomeric Comparison

In fragment-based drug discovery, the fraction of sp³-hybridized carbons (Fsp³) is a key metric for three-dimensionality that correlates with clinical success rates. The (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid scaffold, possessing seven saturated carbons out of eight total carbons (excluding the carboxyl carbon), yields a calculated Fsp³ of approximately 0.875. In comparison, the 4-(trifluoromethyl)piperidine-2-carboxylic acid regioisomer (CAS 1955493-11-4) has a vendor-reported Fsp³ of 0.857 . The 6-(trifluoromethyl)piperidine-2-carboxylic acid regioisomer (CAS 1375472-97-1) shares the same molecular formula but differs in the position of the electron-withdrawing CF₃ group, altering both the Fsp³ ratio and the three-dimensional vector presentation of the trifluoromethyl group relative to the carboxylic acid . The 5-CF₃ substitution positions the trifluoromethyl group at a distinct spatial vector compared to 4-CF₃ or 6-CF₃ analogs, which affects fragment library diversity coverage.

Fragment-based drug discovery 3D fragments Fsp³ regioisomer comparison

Calculated Basicity Modulation: CF₃-Substituted vs. Unsubstituted Piperidine-2-carboxylic Acid

Fluorination at the 5-position of piperidine-2-carboxylic acid significantly reduces the basicity of the piperidine nitrogen, an effect systematically demonstrated by Le Roch et al. (2024) across a library of fluorinated piperidine fragments [1]. Unsubstituted piperidine-2-carboxylic acid (pipecolic acid, CAS 535-75-1) exhibits experimentally measured pKa values of 2.28 (carboxylic acid) and 10.72 (piperidine NH⁺) at 25 °C . Introduction of the electron-withdrawing trifluoromethyl group at the 5-position reduces the basicity of the piperidine nitrogen by at least 1–2 pKa units compared to the unsubstituted scaffold, as established by the class-level chemoinformatic analysis in the 2024 study [1]. This basicity reduction is directly relevant because the pKa of the piperidine nitrogen has been correlated with affinity for hERG potassium channels, a primary cardiac toxicity liability in drug development [1].

pKa modulation hERG liability basicity lead-likeness

Stereochemical Purity: Single (2S,5S) Enantiomer vs. Racemic (rac-(2R,5R)) Mixture

The hydrochloride salt (CAS 2307733-87-3) corresponds to the single (2S,5S) cis enantiomer with defined absolute stereochemistry. In contrast, the free base form under CAS 1240528-95-3 is cataloged as rac-(2R,5R)-5-(trifluoromethyl)piperidine-2-carboxylic acid, representing an equimolar mixture of (2R,5R) and (2S,5S) enantiomers [1]. The racemic mixture (Enamine catalog EN300-89417) is supplied at 95% chemical purity but contains both enantiomers [2]. Sigma-Aldrich's catalog item for the racemic hydrochloride (rac-(2R,5R)-5-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride) is supplied at 95% purity with the InChI Key ZFWIDTLNRXIKRD-TYSVMGFPSA-N . Use of a single enantiomer versus a racemic mixture can produce divergent biological activity profiles, enantiomer-dependent binding affinity, and potentially opposing pharmacological effects at chiral biological targets.

chiral purity enantiomer racemate structure-activity relationship

Fragment Library Performance: 3CL Protease Recognition of Fluorinated Piperidine Scaffolds

In a random screening panel conducted by Le Roch et al. (2024), one fluorinated piperidine scaffold from the synthesized library was recognized by the catalytic pocket of 3CLPro, the main protease of SARS-CoV-2 coronavirus [1]. While this specific recognition event was reported for a library member and not explicitly assigned to the 5-CF₃-substituted piperidine-2-carboxylic acid, the finding establishes that fluorinated piperidine-2-carboxylic acid derivatives as a class possess the three-dimensional shape and electronic complementarity to engage a therapeutically validated protease target [1]. This contrasts with unsubstituted pipecolic acid, for which no comparable 3CLPro recognition has been reported. Additionally, a 2023 study demonstrated that 4-(trifluoromethyl)piperidine-2-carboxylic acid derivatives have been developed as novel protease inhibitors targeting SARS-CoV-2 Mpro, further supporting the class-level potential of fluorinated pipecolic acid scaffolds as protease inhibitor starting points [2].

SARS-CoV-2 3CLPro fragment screening protease inhibition

Evidence-Backed Application Scenarios for (2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic Acid Hydrochloride (CAS 2307733-87-3)


Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Library Synthesis

The (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride serves as an enantiomerically pure, three-dimensional fragment for FBDD library construction. Its calculated Fsp³ of approximately 0.875 positions it as a highly saturated scaffold, consistent with the increasing industry emphasis on sp³-rich fragments that yield higher clinical success rates [1]. The hydrochloride salt form (CAS 2307733-87-3) provides the single (2S,5S) enantiomer, enabling unambiguous structure-activity relationship interpretation when incorporated into fragment libraries — a critical advantage over racemic mixtures (CAS 1240528-95-3) [2]. The carboxylic acid functionality provides a synthetic handle for amide coupling, esterification, or reduction, facilitating rapid derivatization in parallel synthesis workflows.

hERG-Safe Lead Optimization via CF₃-Mediated Basicity Modulation

Medicinal chemistry programs that begin with piperidine-2-carboxylic acid scaffolds and encounter hERG-related cardiac toxicity can employ the 5-CF₃-substituted analog to reduce piperidine nitrogen basicity by an estimated 1–2 pKa units relative to unsubstituted pipecolic acid (pKa₂ = 10.72) [1]. The chemoinformatic analysis by Le Roch et al. (2024) established that fluorine substitution on the piperidine ring notably lowers basicity, and this basicity reduction is correlated with decreased hERG channel affinity [2]. The 5-position substitution offers a distinct electronic modulation profile compared to 4-CF₃ or 6-CF₃ regioisomers, allowing medicinal chemists to tune basicity while maintaining different spatial presentations of the trifluoromethyl group.

Protease Inhibitor Scaffold: 3CLPro-Targeted Antiviral Drug Discovery

The fluorinated piperidine-2-carboxylic acid scaffold class has demonstrated recognition by the 3CLPro (Mpro) catalytic pocket of SARS-CoV-2, as revealed by random proteolytic enzyme screening [1]. This finding, combined with independent reports of 4-CF₃-piperidine-2-carboxylic acid derivatives developed as SARS-CoV-2 Mpro protease inhibitors [2], supports the use of (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid as a starting scaffold for structure-guided antiviral fragment elaboration. The defined (2S,5S) stereochemistry ensures that any observed protease inhibition can be assigned to a single enantiomeric species, avoiding ambiguity in co-crystallization studies and binding mode determination.

Synthetic Intermediate for TRPA1 Antagonist Development Programs

Multiple vendor and literature sources identify (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid derivatives as synthetic intermediates in the development of TRPA1 (Transient Receptor Potential Ankyrin 1) inhibitors [1]. TRPA1 is a validated therapeutic target for pain, itch, and respiratory diseases. As a chirally defined carboxylic acid building block with a CF₃ substituent, this compound provides both a functional group handle for amide/ester conjugation and the metabolic stability benefits associated with trifluoromethyl substitution. The (2S,5S) cis configuration presents the carboxylic acid and CF₃ groups in a specific spatial relationship that may influence the conformational preferences of downstream TRPA1-targeting derivatives.

Quote Request

Request a Quote for (2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.